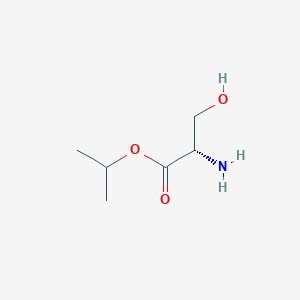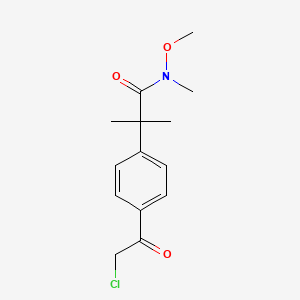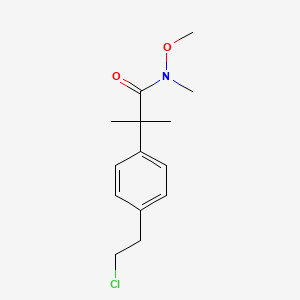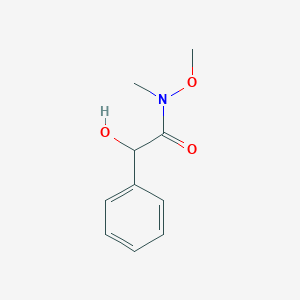
L-Serine isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Serine isopropyl ester can be synthesized through various methods. One common approach involves the esterification of L-serine with isopropanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the esterification being driven to completion by the removal of water .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: L-Serine isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield L-serine and isopropanol.
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: L-serine and isopropanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Serine isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including inhibitors for enzymes such as CYP26A1.
Biology: The compound is utilized in studies related to amino acid metabolism and protein synthesis.
Medicine: this compound is investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and autoimmune disorders.
Industry: It is employed in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of L-Serine isopropyl ester involves its conversion to L-serine in the body. L-serine plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleotides, and neurotransmitters . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
L-Serine isopropyl ester can be compared with other esters of L-serine, such as:
- L-Serine methyl ester
- L-Serine ethyl ester
- L-Serine butyl ester
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct solubility and reactivity properties compared to other esters. Its isopropyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-amino-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)10-6(9)5(7)3-8/h4-5,8H,3,7H2,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDCGYOOXTNBW-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)
